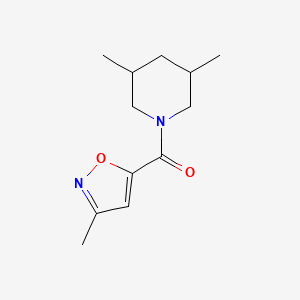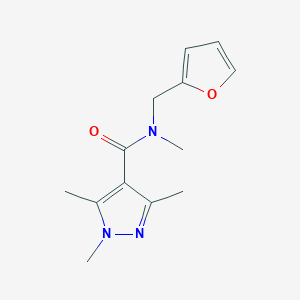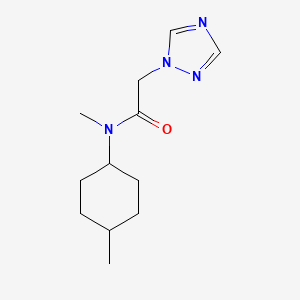![molecular formula C14H24N2O3 B7508819 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH), is a synthetic cathinone that belongs to the class of amphetamines. It is a psychoactive drug that is known for its stimulant effects, and it has been widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It may also act as a serotonin releaser, leading to an increase in serotonin levels in the brain. These effects are thought to be responsible for the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one include increased dopamine and norepinephrine levels in the brain, which can lead to increased alertness, energy, and euphoria. It can also cause hyperthermia, tachycardia, hypertension, and vasoconstriction, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one in lab experiments include its potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the effects of synthetic cathinones on the central nervous system. However, its potential for abuse and toxicity in high doses limits its use in animal models and human studies.
Direcciones Futuras
For research on 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one include investigating its long-term effects on the brain and behavior, as well as its potential for addiction and abuse. It may also be useful to study the effects of different doses and routes of administration, as well as its interactions with other drugs and medications. Additionally, further research is needed to develop safer and more effective treatments for addiction and substance abuse.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one involves the reaction of 4-morpholinecarboxylic acid with piperidine and 2-bromo-1-phenylpropan-1-one. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or ethanol. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one has been widely used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been used to investigate the pharmacological properties of cathinones, such as their affinity for dopamine and serotonin transporters, and their ability to induce hyperthermia and locomotor activity in animal models.
Propiedades
IUPAC Name |
2-methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)13(17)15-5-3-12(4-6-15)14(18)16-7-9-19-10-8-16/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOZUEYAMYOVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)






![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)


